molecular formula C17H19F3N4O3S B2421569 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235342-91-2

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2421569
CAS No.: 1235342-91-2
M. Wt: 416.42
InChI Key: WQIGLSQYNNUDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c18-17(19,20)27-14-2-4-15(5-3-14)28(25,26)23-12-13-6-10-24(11-7-13)16-21-8-1-9-22-16/h1-5,8-9,13,23H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGLSQYNNUDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include nucleophilic substitution reactions, where the pyrimidinyl group is introduced to the piperidinyl core, followed by the attachment of the trifluoromethoxybenzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have shown cytotoxic effects against multiple cancer cell lines, including colon, breast, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells, which is critical for developing effective anticancer therapies .

Case Study: Cytotoxicity Evaluation

A study synthesized a series of sulfonamide derivatives and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain derivatives had significant apoptotic effects, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against multidrug-resistant pathogens. Research has indicated that new derivatives based on the benzenesulfonamide framework can suppress microbial biofilm formation, which is crucial for treating infections caused by resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.

Case Study: Antimicrobial Evaluation

In a study focused on the synthesis of new thiopyrimidine–benzenesulfonamide compounds, the antimicrobial activity was assessed using minimum inhibitory concentration (MIC) assays. The results revealed that these compounds effectively inhibited the growth of both Gram-negative and Gram-positive bacteria, indicating their potential as new antimicrobial agents .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Specifically, sulfonamides have been investigated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD).

Case Study: Enzyme Inhibition Studies

Research involving the synthesis of sulfonamides derived from benzodioxane showed promising results as inhibitors of α-glucosidase and acetylcholinesterase. These findings support further exploration into their therapeutic applications for managing diabetes and cognitive disorders .

Targeting Bruton’s Tyrosine Kinase

The compound's structural features allow it to target Bruton’s Tyrosine Kinase (BTK), a significant player in B-cell receptor signaling implicated in various cancers and lymphomas. Compounds designed to degrade BTK have shown promise in preclinical studies for treating these malignancies.

Case Study: BTK Inhibition

A patent describes novel compounds aimed at degrading BTK by recruiting it to an E3 ligase for ubiquitination, thus offering a potential therapeutic strategy for cancers expressing BTK .

Drug Development Potential

The unique chemical structure of this compound positions it as a candidate for further optimization in drug development. Its multifaceted biological activities suggest that it could be tailored to enhance efficacy against specific targets or diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

  • N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications. While similar compounds may share structural similarities, the presence of the trifluoromethoxy group and the pyrimidinyl moiety contribute to its distinct properties and reactivity.

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C18H20F3N5O3S
Molecular Weight 393.43 g/mol
IUPAC Name This compound
Canonical SMILES CC(C1CCN(CC1)C2=NC=CC=N2)C3=NC=C(C=N3)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound acts as an antagonist at orexin receptors, which are implicated in various physiological processes including sleep regulation and energy homeostasis .

Interaction with Orexin Receptors

Research indicates that the compound selectively inhibits the Orexin-1 and Orexin-2 receptors, leading to potential applications in treating sleep disorders and obesity . The binding affinity and selectivity for these receptors are critical for its pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results against triple-negative breast cancer (TNBC) cells (MDA-MB-231), with an IC50 value indicating potent inhibition of cell proliferation .

Cell LineIC50 (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (non-cancer)2.5

In Vivo Studies

Animal models further support the efficacy of this compound. In a BALB/c nude mouse model, treatment with the compound significantly inhibited lung metastasis of TNBC cells compared to control groups . This suggests a potential role in cancer therapy, particularly in metastatic disease management.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Breast Cancer Treatment : A study demonstrated that the compound not only inhibited tumor growth but also enhanced apoptosis in cancer cells by upregulating caspase activity .
  • Orexin Receptor Antagonism : Another study explored the use of the compound as a therapeutic agent for obesity by blocking orexin signaling pathways, resulting in reduced food intake and weight loss in animal models .

Q & A

Q. Basic Structural Elucidation

  • X-ray diffraction (XRD): Grow single crystals via slow evaporation (solvent: acetonitrile/dichloromethane). Collect data on a diffractometer (e.g., Oxford Diffraction Xcalibur) at 100 K. Use SHELXT for structure solution and SHELXL for refinement .
  • Validation: Check for data completeness (I/σ(I) > 2) and R-factor convergence. Employ PLATON to validate geometry and detect twinning .
  • Visualization: Generate ORTEP diagrams using OLEX2 or Mercury to illustrate thermal ellipsoids and intermolecular interactions .

How can molecular docking be utilized to predict the biological targets of this sulfonamide derivative?

Q. Basic Computational Screening

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) based on structural homology .
  • Docking Workflow:
    • Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*).
    • Dock into target proteins (e.g., PDB: 3LXE) using AutoDock Vina. Set grid boxes around active sites.
    • Analyze binding poses for hydrogen bonds (e.g., sulfonamide NH to Zn²⁺ in carbonic anhydrase) and hydrophobic interactions (trifluoromethoxy group with aromatic residues) .

How can discrepancies between experimental crystallographic data and computational docking poses be resolved?

Q. Advanced Data Contradiction Analysis

  • Root Cause: Differences may arise from protein flexibility (e.g., induced-fit movements) or solvent effects not modeled in docking.
  • Mitigation Strategies:
    • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility.
    • Validate docking poses against experimental electron density maps. If a residue (e.g., His94 in carbonic anhydrase) clashes with the ligand in silico, re-refine the XRD data with occupancy adjustments .
    • Cross-check with NMR titration experiments to confirm binding modes .

What role do non-covalent interactions (e.g., π-stacking, hydrogen bonding) play in the crystal packing of this compound, and how do they influence stability?

Q. Advanced Intermolecular Interaction Analysis

  • Crystal Packing Analysis: Use Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. The pyrimidine ring may engage in π-π stacking (3.5–4.0 Å), while sulfonamide groups form hydrogen bonds (N–H⋯O=S, 2.8–3.2 Å) .
  • Thermal Stability: DSC/TGA studies correlate packing efficiency with melting points. Stronger H-bond networks (e.g., dimeric sulfonamide interactions) increase thermal stability .

How can substituent effects (e.g., trifluoromethoxy vs. methylsulfonyl) be systematically studied to enhance target affinity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Analog Design: Synthesize derivatives with varied substituents (e.g., -CF₃, -SO₂CH₃) using parallel synthesis.
  • Evaluation:
    • Measure IC₅₀ against target enzymes (e.g., fluorescence-based assays).
    • Perform QSAR modeling (DRAGON descriptors, CoMFA) to link electronic (Hammett σ) and steric parameters (molar refractivity) to activity .
    • Compare with crystallographic data to identify steric clashes or improved binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.